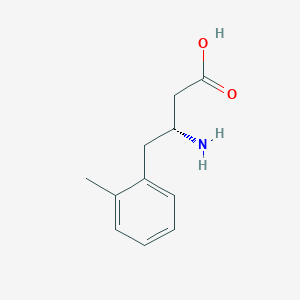
Potassium (3-chloropyridin-4-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium (3-chloropyridin-4-yl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 3-chloropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium (3-chloropyridin-4-yl)trifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions: The Suzuki–Miyaura coupling reaction typically requires a palladium catalyst, such as palladium acetate or palladium chloride, and a base like potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent, such as THF or dimethylformamide (DMF), under inert atmosphere conditions .
Major Products: The major products of the Suzuki–Miyaura coupling reaction involving this compound are biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (3-chloropyridin-4-yl)trifluoroborate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of complex organic molecules through Suzuki–Miyaura coupling reactions . In biology, it can be employed in the modification of biomolecules for the study of biological processes. In medicine, this compound is used in the development of new drugs and therapeutic agents. Additionally, it has applications in the production of advanced materials and polymers in the industrial sector .
Mécanisme D'action
The mechanism of action of potassium (3-chloropyridin-4-yl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps. First, the palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex. Next, the organoboron compound undergoes transmetalation with the palladium complex, transferring the organic group to the palladium center. Finally, reductive elimination occurs, releasing the coupled product and regenerating the palladium catalyst .
Comparaison Avec Des Composés Similaires
Potassium (3-chloropyridin-4-yl)trifluoroborate can be compared with other organoboron compounds, such as potassium phenyltrifluoroborate and potassium (4-methoxyphenyl)trifluoroborate. While all these compounds are used in Suzuki–Miyaura coupling reactions, this compound is unique due to the presence of the chlorine substituent on the pyridine ring. This substituent can influence the reactivity and selectivity of the compound in various reactions .
List of Similar Compounds:- Potassium phenyltrifluoroborate
- Potassium (4-methoxyphenyl)trifluoroborate
- Potassium (4-fluorophenyl)trifluoroborate
- Potassium (4-bromophenyl)trifluoroborate
These compounds share similar properties and applications but differ in their specific substituents and reactivity profiles .
Propriétés
IUPAC Name |
potassium;(3-chloropyridin-4-yl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-3-11-2-1-4(5)6(8,9)10;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUGYTJCEFWSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=NC=C1)Cl)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4AR,6S,7R,8S,8aR)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dinicotinate](/img/structure/B8030456.png)





![(1R,5S)-3-benzyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B8030494.png)






![(2S,4R)-4-[(4-cyanophenyl)methyl]pyrrolidin-1-ium-2-carboxylate](/img/structure/B8030565.png)
